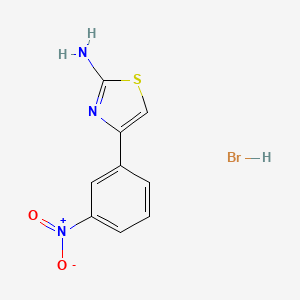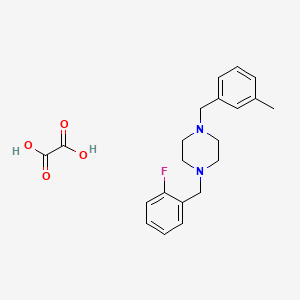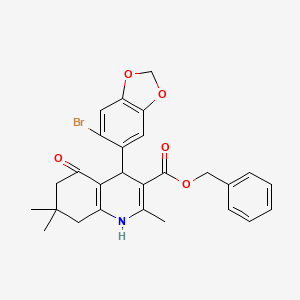![molecular formula C20H14INO3 B4962214 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide, also known as ML352, is a synthetic compound that has been developed for potential use in the treatment of cancer. It was first synthesized in 2014 by researchers at the University of Michigan and has since been the subject of several scientific studies. In
Mecanismo De Acción
The mechanism of action of 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is not fully understood, but it is thought to work by inhibiting the activity of a protein called MTH1. MTH1 is involved in the repair of damaged DNA, and its inhibition can lead to the accumulation of DNA damage and cell death. 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been shown to be highly selective for MTH1, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the activity of MTH1, it has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop a blood supply, which is essential for their growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several advantages for lab experiments. It is highly selective for MTH1, making it a useful tool for studying the role of this protein in cancer cells. It is also relatively easy to synthesize, making it suitable for large-scale production. However, 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide. One area of interest is the development of more potent analogs of 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide that can be used in cancer treatment. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide. Finally, research is needed to determine the optimal dosing and delivery methods for 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide in vivo. With continued research, 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has the potential to become an important tool in the fight against cancer.
Métodos De Síntesis
The synthesis of 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves several steps, including the reaction of 3-iodobenzamide with dibenzo[b,d]furan-3-ol in the presence of a palladium catalyst. The resulting compound is then reacted with methoxyamine hydrochloride to form the final product, 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been the subject of several scientific studies, with a focus on its potential use in the treatment of cancer. One study found that 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide was effective against glioblastoma, a type of brain cancer, in vitro and in vivo. Another study found that 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide was able to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
3-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14INO3/c1-24-19-10-15-14-7-2-3-8-17(14)25-18(15)11-16(19)22-20(23)12-5-4-6-13(21)9-12/h2-11H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPIDGZJOXEVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine](/img/structure/B4962146.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)

![ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate](/img/structure/B4962167.png)

![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)

![10-benzoyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4962194.png)



![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)